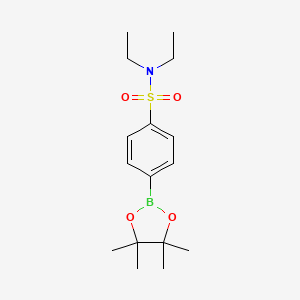

N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Beschreibung

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide (CAS: 911228-95-0) is a boronate ester derivative featuring a sulfonamide group and a tetramethyl dioxaborolane (pinacol boronate) moiety. Its molecular formula is C₁₆H₂₆BNO₄S, with a molecular weight of 339.26 g/mol . The compound is characterized by a para-substituted benzene ring, where the sulfonamide group (-SO₂N(Et)₂) and the boronate ester are positioned at the 1- and 4-positions, respectively. The tetramethyl dioxaborolane group enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, a key methodology in organic synthesis for forming carbon-carbon bonds .

This compound serves as a critical intermediate in pharmaceutical and materials chemistry, enabling the modular construction of biaryl systems. Its structural features—such as the electron-withdrawing sulfonamide group and steric bulk from the diethyl substituents—influence reactivity, solubility, and stability, making it a versatile building block .

Eigenschaften

IUPAC Name |

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO4S/c1-7-18(8-2)23(19,20)14-11-9-13(10-12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSLAGARSMICFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a synthetic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula : C₁₆H₂₆BNO₄S

- Molecular Weight : 339.26 g/mol

- CAS Number : 911228-95-0

Its structure features a sulfonamide group attached to a benzene ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolane moiety. This unique combination may enhance its solubility and biological activity compared to other sulfonamides.

Mechanisms of Biological Activity

This compound exhibits biological activities primarily attributed to its sulfonamide functionality. Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. Additionally, the presence of boron in the compound suggests potential interactions with biomolecules that could lead to novel therapeutic applications.

Antibacterial Activity

Sulfonamides have been traditionally used as antibiotics. Research indicates that this compound may share similar antibacterial properties. A study highlighted that related arylsulfonamides can inhibit perforin-mediated cytotoxicity, indicating potential applications in immunology and cancer therapy.

Case Studies and Experimental Findings

Several studies have explored the biological effects of sulfonamide derivatives:

-

Perfusion Pressure Studies : A study evaluated the impact of various benzenesulfonamides on perfusion pressure in isolated organ models. The results indicated that certain derivatives could significantly alter coronary resistance by modulating calcium channels .

Compound Name Dose (nM) Effect on Coronary Resistance Control - Baseline Benzenesulfonamide 0.001 Decreased resistance Compound 2 0.001 Variable Compound 4 0.001 Significant decrease (p = 0.05) - Docking Studies : Computational docking analyses have suggested that sulfonamides can interact with calcium channels effectively. Theoretical models using proteins such as 6jp5 indicate potential binding affinities that warrant further investigation into their pharmacological profiles .

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

- In vitro and In vivo Studies : Comprehensive studies to assess its antibacterial efficacy and mechanisms of action.

- Pharmacokinetic Profiling : Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to understand its therapeutic potential.

- Clinical Trials : Investigating its effects in clinical settings to establish safety and efficacy profiles.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Boron Chemistry

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is utilized as a boron-containing reagent in various organic reactions. Its unique structure allows it to participate in:

- Cross-Coupling Reactions : It can be used as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds .

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Forms biaryl compounds from aryl halides and boronic acids. |

| Negishi Coupling | Enables the coupling of organozinc reagents with aryl halides. |

2. Synthesis of Sulfonamides

The compound serves as a precursor for synthesizing sulfonamide derivatives, which are important in pharmaceuticals due to their antibacterial properties. The sulfonamide group enhances the solubility and bioavailability of drugs .

Applications in Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

1. Antimicrobial Agents

Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. The incorporation of the dioxaborolane moiety may enhance the efficacy and selectivity of these compounds against specific bacterial strains .

Case Study:

A study demonstrated that modifications to the sulfonamide structure could lead to compounds with improved activity against resistant bacterial strains. The dioxaborolane component was pivotal in enhancing interaction with bacterial targets.

Applications in Material Science

1. Polymer Chemistry

This compound can be utilized as a building block for synthesizing functional polymers. Its boron content allows for unique interactions within polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities like conductivity or reactivity.

| Application Area | Potential Benefits |

|---|---|

| Conductive Polymers | Enhanced electrical properties due to boron interactions. |

| Biodegradable Plastics | Incorporation into green chemistry initiatives for sustainable materials. |

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings to form biaryl or heterobiaryl structures. The boronic ester moiety reacts with aryl/heteroaryl halides (e.g., bromides, iodides) under palladium catalysis.

Key Reaction Conditions:

Example Reaction:

-

Ar–X : Aryl/heteroaryl halide (X = Br, I)

-

Boronic ester : N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Applications:

-

Synthesis of fluorinated biphenyls (e.g., coupling with trifluoroboronic acids) .

-

Preparation of tyrosine-derived biaryl compounds for pharmaceutical intermediates .

Hydrolysis to Boronic Acid

The tetraethyl dioxaborolane group undergoes acid-catalyzed hydrolysis to yield the corresponding boronic acid.

Reaction Conditions:

| Parameter | Details | Source |

|---|---|---|

| Reagent | HCl (aqueous or in dioxane) | |

| Temperature | 70°C |

Example Reaction:

Stability and Handling

-

Storage : Refrigerated (2–8°C) under inert atmosphere to prevent hydrolysis .

-

Moisture Sensitivity : The dioxaborolane ring is prone to hydrolysis in humid environments .

Functional Group Compatibility

The sulfonamide group (-SO₂NEt₂) exhibits stability under standard cross-coupling conditions (basic or neutral pH, 80–105°C) . No side reactions involving this group are reported in the literature surveyed.

Comparative Reactivity

| Parameter | N,N-Diethyl Analog | N,N-Dimethyl Analog (CAS 486422-04-2) |

|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | Similar |

| Reaction Time | 4–18 h | Comparable |

| Yield | 50–99% (depending on substrate) | 60–95% |

Limitations and Challenges

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Substituent Effects on Reactivity

- Electron-Withdrawing Groups : Fluorine substituents (e.g., 2-fluoro and 4-fluoro analogs) increase the electrophilicity of the boron center, enhancing reactivity in cross-coupling reactions but reducing stability .

- Heterocyclic Derivatives : Pyrazole-containing analogs (e.g., PharmaBlock compounds) exhibit distinct electronic profiles due to nitrogen heteroatoms, favoring applications in medicinal chemistry .

Physical Properties

- Molecular Weight and Solubility : Bulky substituents (e.g., diethyl vs. methyl) reduce solubility in polar solvents. The target compound’s higher molecular weight (339.26 g/mol) compared to the trimethyl analog (325.23 g/mol) may influence formulation in drug delivery .

- Melting Points: Limited data are available, but fluorine substitution (e.g., 2-fluoro analog) likely lowers melting points due to reduced symmetry .

Suzuki-Miyaura Cross-Coupling

The target compound’s boronate ester participates in palladium-catalyzed coupling with aryl halides, forming biaryl sulfonamides. Its electron-withdrawing sulfonamide group accelerates transmetalation compared to electron-rich analogs (e.g., benzylamine derivative) .

Pharmaceutical Intermediates

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A boronic ester precursor (e.g., tetramethyl dioxaborolane) reacts with a halogenated sulfonamide derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a polar solvent (e.g., DME/H₂O). The reaction requires inert conditions to prevent boronate hydrolysis. Purification involves column chromatography or recrystallization .

- Key Considerations : Ensure anhydrous conditions to maintain boronate stability. Monitor reaction progress via TLC or LC-MS to optimize yield.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid skin contact and inhalation; wash exposed areas immediately with water .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Protect from moisture, heat, and oxidizers to prevent degradation of the boronate group .

Q. What are the key spectroscopic signatures (NMR, IR) of this compound?

- NMR :

- ¹H NMR : Aromatic protons (δ 7.4–8.0 ppm), diethylamine protons (δ 1.1–1.3 ppm for CH₃, δ 3.2–3.5 ppm for CH₂), and tetramethyl dioxaborolane protons (δ 1.3 ppm, singlet).

- ¹¹B NMR : Resonance at ~30 ppm, characteristic of sp² boron in dioxaborolanes.

Advanced Research Questions

Q. What are the optimal conditions for using this compound in palladium-catalyzed cross-coupling reactions?

- Catalyst System : Use Pd catalysts like Pd(OAc)₂ or PdCl₂(dppf) with ligands (e.g., SPhos) to enhance efficiency.

- Solvent/Base : A 3:1 mixture of DME/H₂O with K₂CO₃ or CsF as the base improves solubility and coupling rates .

- Temperature : Reactions typically proceed at 80–100°C under reflux. Microwave-assisted synthesis can reduce time while maintaining yield .

Q. How does the tetramethyl dioxaborolane group influence reactivity compared to free boronic acids?

- Stability : The dioxaborolane group protects boron from hydrolysis, enabling storage and handling in air-sensitive applications.

- Reactivity : Requires harsher conditions (e.g., higher temperatures or stronger bases) for deprotection compared to boronic acids. This can delay transmetallation in Suzuki reactions, necessitating optimization .

Q. What analytical techniques are most effective for characterizing this compound?

- X-ray Crystallography : Resolve the boronate geometry and confirm sulfonamide conformation. Use SHELX software for structure refinement .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~408.2 g/mol).

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen to guide storage protocols .

Q. How can researchers address low coupling efficiency in Suzuki-Miyaura reactions?

- Troubleshooting Steps :

- Catalyst Loading : Increase Pd catalyst (0.5–2 mol%) or use more active ligands (e.g., XPhos).

- Solvent Degassing : Remove dissolved oxygen via freeze-pump-thaw cycles to prevent catalyst oxidation.

- Base Selection : Switch to stronger bases (e.g., Cs₂CO₃) to accelerate transmetallation .

Q. What are the implications of the sulfonamide moiety on solubility and intermolecular interactions?

- Solubility : The sulfonamide group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing solubility in nonpolar solvents.

- Intermolecular Interactions : Sulfonamides form hydrogen bonds via NH and S=O groups, influencing crystal packing (relevant for X-ray studies) and biological activity (e.g., enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.